2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-7-4-2-1-3-6(7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMYPQXLSXUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminomalonitrile Derivatives with Acid Chlorides
A well-established method involves the reaction of aminomalonitrile tosylate with substituted acid chlorides to generate 2-substituted 5-amino-4-cyano-1,3-oxazoles, which can be further transformed into the target compound.
- Procedure : Aminomalonitrile tosylate is dissolved in 1-methyl-2-pyrrolidinone and reacted at room temperature with 2-fluorobenzoyl chloride.
- Reaction Time : Approximately 7 days to achieve moderate yields.
- Yield Considerations : Using excess acid chloride improves conversion but may lead to by-products such as 5-amino-1,3-oxazole-4-carboxylic acid and N-acylated oxazoles, reducing purity and yield.
- By-products : Isolated by-products include 5-amino-1,3-oxazole-4-carboxylic acid (ca. 10%) and various N-acylated derivatives (7–82% yield depending on conditions).
- Spectroscopic Characterization : Products confirmed by ^13C NMR (HMBC, HSQC), IR, and elemental analysis.
This method is derived from the general procedure reported by Freeman and Kim and refined in subsequent studies focused on 1,3-oxazole synthesis.
Direct Synthesis from Carboxylic Acids via Triflylpyridinium Activation
A more recent and efficient method involves direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent:
-
- Activation of the carboxylic acid in situ to form a trifluorosulfonyl mixed anhydride.
- Formation of an acylpyridinium salt intermediate upon nucleophilic attack by 4-dimethylaminopyridine (DMAP).
- Reaction of the acylpyridinium salt with deprotonated alkyl isocyanoacetate or related isonitrile compounds.
- Cyclization to yield the oxazole ring.
-
- Broad substrate scope including hindered and sensitive functional groups.
- Mild reaction conditions and shorter reaction times.
- High yields (often >80%).
- Recovery and reuse of DMAP base.
- Scalable to gram quantities.
Application : This approach has been successfully applied to synthesize oxazole derivatives from various carboxylic acids, including fluorinated aromatic acids, suggesting applicability to 2-fluorobenzoyl derivatives.
Detailed Reaction Conditions and Data
| Method | Reagents & Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Aminomalonitrile + 2-fluorobenzoyl chloride | Aminomalonitrile tosylate in 1-methyl-2-pyrrolidinone, RT | ~7 days | Moderate (30-60) | Excess acid chloride may cause by-products |
| Direct from 2-fluorobenzoic acid | Triflylpyridinium reagent, DMAP, isocyanoacetate, mild heating | Hours (few) | High (80-95) | Scalable, mild, efficient |
Mechanistic Insights
- The aminomalonitrile method proceeds via nucleophilic attack of the amino group on the acid chloride, followed by ring closure to form the oxazole ring.
- The triflylpyridinium method activates the carboxylic acid to a reactive intermediate that couples with isocyanoacetate, facilitating cyclization to oxazole under mild conditions.
- Both methods require careful control of stoichiometry and reaction time to minimize side reactions and maximize yield.
Research Findings and Optimization Notes
- The aminomalonitrile approach, while classical, suffers from long reaction times and formation of undesired by-products, necessitating purification steps.
- The triflylpyridinium activation method represents a significant advancement, offering rapid synthesis with high functional group tolerance and better overall efficiency.
- Spectroscopic analyses (NMR, IR, MS) confirm the structure and purity of the synthesized compounds.
- Recovery of DMAP in the triflylpyridinium method enhances sustainability and cost-effectiveness.
- Application of these methods to fluorinated benzoyl derivatives is supported by analogous successful syntheses of related oxazole compounds.
Summary Table of Preparation Methods
| Aspect | Aminomalonitrile Method | Triflylpyridinium Activation Method |
|---|---|---|
| Starting Material | Aminomalonitrile tosylate + acid chloride | Carboxylic acid + triflylpyridinium reagent |
| Reaction Medium | 1-Methyl-2-pyrrolidinone | Organic solvent, mild heating |
| Reaction Time | Long (~7 days) | Short (hours) |
| Yield | Moderate (30-60%) | High (80-95%) |
| By-products | Possible N-acylated oxazoles, carboxylic acid derivatives | Minimal |
| Scalability | Limited due to long reaction time | High, gram scale demonstrated |
| Functional Group Tolerance | Moderate | Broad, including sensitive groups |
| Sustainability | Less favorable (excess reagents, long time) | Better (reusable DMAP, less waste) |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 2-[(2-fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid exhibit significant antitumor properties. The oxazole ring is known for its ability to interact with biological targets, making it a potential candidate for developing anticancer agents. Studies have shown that derivatives of oxazole can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or proteases that are critical in cancer progression or inflammatory diseases. Such inhibition could lead to the development of novel therapeutic agents targeting these pathways .
Antimicrobial Properties
The antibacterial and antifungal activities of oxazole derivatives are well-documented. Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in the development of new antibiotics or antifungal agents .
Agrochemicals
Pesticide Development
The structural features of this compound suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interfere with biological processes could be harnessed to develop compounds that effectively control pest populations while minimizing environmental impact .
Plant Growth Regulators
There is also potential for this compound to be used as a plant growth regulator. Research into similar compounds indicates that modifications to the oxazole structure can enhance plant growth or stress resistance, which is crucial for agricultural productivity .
Material Science
Polymer Chemistry
The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the oxazole moiety .
Nanomaterials
Recent advancements in nanotechnology suggest that this compound could be utilized in the synthesis of nanomaterials with specific functionalities. For example, oxazole derivatives have been explored for their ability to form stable nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antitumor Activity of Oxazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Enzyme Inhibition by Oxazole Compounds | Biochemical Research | Identified potential inhibitors for key enzymes involved in cancer and inflammation. |
| Development of Eco-friendly Pesticides | Agrochemicals | Showed promise as a novel pesticide with lower toxicity profiles compared to traditional chemicals. |
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The oxazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3-oxazole-4-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Heterocycle Modifications: Replacing the oxazole core with thiazole (e.g., 2-({[(4-fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid) reduces electronegativity, which could weaken hydrogen bonding interactions compared to oxazole derivatives .
- Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound improves solubility but may limit blood-brain barrier penetration compared to carboxamide derivatives like SAR-20347 .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-Methyl-1,3-oxazole-4-carboxylic acid | SAR-20347 |
|---|---|---|---|
| LogP | ~1.8 (estimated) | ~0.9 | ~2.5 |
| Solubility (aq.) | High (carboxylic acid) | Moderate | Low (carboxamide) |
| Metabolic Stability | Moderate (fluorine reduces oxidation) | High (methyl group inert) | Low (chlorine increases CYP450 metabolism) |
Notes:
- The carboxylic acid in the target compound improves aqueous solubility but may require prodrug strategies for oral bioavailability.
- Fluorine’s electronegativity enhances metabolic stability compared to non-halogenated analogs .
Biological Activity
2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid is a synthetic compound with significant potential in biological applications. Its unique structure, characterized by the presence of a fluorobenzoyl group and an oxazole ring, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H7FN2O4
- Molecular Weight : 250.18 g/mol
- CAS Number : 1204296-77-4
Synthesis
The synthesis typically involves the reaction of 2-fluorobenzoyl chloride with 1,3-oxazole-4-carboxylic acid in the presence of a base like triethylamine. This process is conducted under controlled conditions to optimize yield and purity, often using purification techniques such as chromatography or recrystallization .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The fluorobenzoyl moiety may enhance binding affinity due to its electron-withdrawing properties, while the oxazole ring contributes to the compound's overall stability and lipophilicity .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Preliminary studies suggest that derivatives of oxazole compounds often display antimicrobial activity. For instance, compounds structurally similar to this compound have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Cytotoxicity and Anticancer Potential
The compound has been explored for its cytotoxic effects against several cancer cell lines. Similar oxazole derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The structure–activity relationship (SAR) studies indicate that modifications in the benzoyl group can enhance anticancer properties while reducing toxicity to normal cells.
Case Studies
- Anticancer Activity : A study evaluated several oxazole derivatives, revealing that certain modifications led to increased selectivity for cancer cells over normal cells. The most promising candidates exhibited IC50 values in low micromolar ranges against various cancer types .
- Antimicrobial Screening : In a screening of related compounds, only a few exhibited substantial antimicrobial activity. Notably, compounds with electron-donating groups showed enhanced activity against Bacillus subtilis, while those with electron-withdrawing groups like fluorine displayed varied effects depending on their structural configuration .
Comparative Analysis
| Compound | Antimicrobial Activity | Cytotoxicity | Notes |
|---|---|---|---|
| 2-Fluorobenzoyl derivative | Moderate against Gram-positive | High against various cancer lines | Enhanced selectivity observed |
| 2-Chlorobenzoyl derivative | Low activity | Moderate | Less effective than fluorinated analog |
| 2-Bromobenzoyl derivative | Similar to chlorinated variant | High but less selective | Structural modifications impact efficacy |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-[(2-fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid?
- Methodology : The compound can be synthesized via ester hydrolysis of its precursors, such as 2-[(2-fluorobenzoyl)amino]-1,3-oxazole-4-carboxylate esters. For example, ethyl or methyl esters are hydrolyzed under alkaline conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. This approach is analogous to the synthesis of 2-phenyl-1,3-oxazole-4-carboxylic acid, where hydrolysis of ethyl esters achieved ~98% yield .
- Key Considerations : Monitor reaction pH to avoid decarboxylation. Confirm purity via HPLC or NMR.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology :
- Solubility : Test in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Analyze degradation products via LC-MS .
- Note : Stability in DMSO stock solutions should be assessed for long-term storage.
Q. What spectroscopic techniques are suitable for structural confirmation?
- Methodology :
- NMR : Use , , and -NMR to verify the oxazole ring, fluorobenzoyl group, and carboxylate moiety.
- FTIR : Confirm carbonyl (C=O) stretches (~1700 cm) and aromatic C-F bonds (~1250 cm) .
- Validation : Compare spectral data with computed DFT models for accuracy.
Advanced Research Questions
Q. How can contradictory bioactivity data in different assay systems be resolved?
- Case Example : If vasoactive effects (e.g., vasodilation vs. constriction) are observed, consider:
- Concentration Dependence : Test a broad range (1–100 µM) to identify dose-response trends, as seen in structurally related oxazole derivatives .
- Receptor Specificity : Perform competitive binding assays or gene knockout models to isolate target interactions.
- Data Interpretation : Use statistical tools (e.g., ANOVA with post-hoc tests) to validate reproducibility across replicates.
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Approaches :
- Prodrug Design : Modify the carboxylate group to ester or amide prodrugs for enhanced membrane permeability.
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify metabolic hotspots .
- Validation : Use LC-MS/MS to quantify plasma/tissue concentrations in preclinical models.
Q. How can computational modeling predict interactions with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model binding to fluorobenzoyl-recognizing enzymes (e.g., kinases or GPCRs).
- MD Simulations : Run 100-ns simulations to evaluate binding stability under physiological conditions .
- Validation : Correlate computational binding energies with experimental IC values.
Q. What are the implications of fluorobenzoyl substitution on bioactivity?
- Comparative Analysis : Synthesize analogs with Cl, Br, or NO substituents and compare:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
